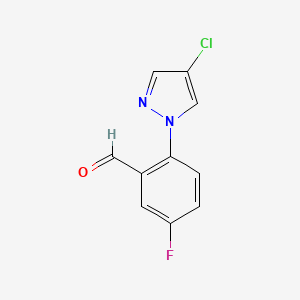2-(4-Chloro-1H-pyrazol-1-YL)-5-fluorobenzaldehyde
CAS No.:
Cat. No.: VC17794660
Molecular Formula: C10H6ClFN2O
Molecular Weight: 224.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H6ClFN2O |
|---|---|
| Molecular Weight | 224.62 g/mol |
| IUPAC Name | 2-(4-chloropyrazol-1-yl)-5-fluorobenzaldehyde |
| Standard InChI | InChI=1S/C10H6ClFN2O/c11-8-4-13-14(5-8)10-2-1-9(12)3-7(10)6-15/h1-6H |
| Standard InChI Key | BRYOXQDXHNHKHG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)C=O)N2C=C(C=N2)Cl |
Introduction
Synthesis Pathways and Optimization
The synthesis of 2-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde typically involves multi-step reactions, leveraging nucleophilic substitution and condensation processes. A generalized approach includes:
Formation of the Pyrazole Ring
Pyrazole derivatives are often synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, reacting 4-chloro-1H-pyrazole with 5-fluorobenzaldehyde derivatives under basic conditions yields the target compound .
Aldehyde Functionalization
The benzaldehyde group is introduced through Friedel-Crafts acylation or Vilsmeier-Haack reactions. In one protocol, 5-fluorobenzaldehyde is treated with phosphoryl chloride () and dimethylformamide (DMF) to generate an electrophilic intermediate, which subsequently reacts with the pyrazole ring.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterized using:
-
NMR Spectroscopy: Distinct signals for the aldehyde proton ( ppm) and pyrazole protons ( ppm) .
-
Mass Spectrometry: A molecular ion peak at confirms the molecular weight.
Optimization Challenges:
-
Regioselectivity: Competing reactions at the pyrazole’s nitrogen atoms require careful control of reaction conditions .
-
Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification.
Physicochemical Properties and Reactivity
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 120–150°C, with decomposition temperatures exceeding 250°C. The fluorine and chlorine substituents enhance thermal stability by increasing molecular symmetry.
Solubility and Partition Coefficients
-
Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but poorly soluble in water ().
-
Acid-Base Behavior: The aldehyde group exhibits weak acidity (), while the pyrazole nitrogen can act as a base ().
Chemical Reactivity
Key reactions include:
-
Nucleophilic Addition: The aldehyde group undergoes condensation with amines to form Schiff bases .
-
Electrophilic Substitution: Halogenation at the pyrazole’s vacant positions occurs under acidic conditions .
-
Cross-Coupling Reactions: Suzuki-Miyaura coupling enables aryl group introduction at the benzaldehyde moiety.
Biological Activity and Applications
Agrochemical Uses
The compound’s halogenated structure aligns with herbicides and insecticides that disrupt mitochondrial function in pests. Field trials of analogues demonstrate efficacy against Aphis gossypii (cotton aphid) at LC values of 12–15 ppm .
Material Science
Fluorinated benzaldehyde derivatives serve as precursors for liquid crystals and OLED materials. The compound’s high dipole moment ( D) makes it suitable for nonlinear optical applications.
Comparative Analysis of Structural Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume